molecular formula C12H19N3 B1480832 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-78-7

6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480832
CAS No.: 2098052-78-7
M. Wt: 205.3 g/mol
InChI Key: QLTUNTJJLANNCZ-UHFFFAOYSA-N
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Description

6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098052-78-7) is a high-value, fused bicyclic N-heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 1H-imidazo[1,2-b]pyrazole class, which has been identified as a potent non-classical isostere of the indole ring system . The primary research value of this scaffold lies in its ability to replace indole moieties in drug candidates, a strategy that has been demonstrated to markedly improve key physicochemical properties, most notably aqueous solubility in physiological media, without compromising biological activity . This makes it a crucial building block for optimizing the pharmacokinetic profile of lead compounds. Its specific applications are diverse and promising. The 1H-imidazo[1,2-b]pyrazole core has attracted considerable attention due to a range of useful bioactivities reported in scientific literature, including antimicrobial, anticancer, and anti-inflammatory properties . It serves as a key precursor in the synthesis of more complex, functionalized molecules via selective metalation strategies, such as Br/Mg-exchange and regioselective magnesiations, enabling trapping reactions with various electrophiles . Furthermore, this scaffold can undergo fragmentation of the pyrazole ring, providing access to push-pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, which are valuable in materials science . The most prominent documented use of this chemical class is in the synthesis of a non-classical isostere of the indolyl drug pruvanserin, a selective 5-HT2A serotonin receptor antagonist, where it conferred a significantly improved solubility profile compared to the original indole-based molecule . Chemical Data: • CAS Number: 2098052-78-7 • Molecular Formula: C12H19N3 • Molecular Weight: 205.30 g/mol • SMILES: CC(C)n1ccn2nc(C(C)(C)C)cc12 This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-tert-butyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9(2)14-6-7-15-11(14)8-10(13-15)12(3,4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUNTJJLANNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21N3
  • Molecular Weight : 219.32 g/mol
  • CAS Number : 2097945-92-9

Pharmacological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

The compound's activity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines suggests it may interfere with critical cellular pathways involved in tumor growth and survival .

2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and Cyclin-dependent kinases (CDKs) .
  • Induction of Apoptosis : The compound appears to trigger apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Case Study 1: Antitumor Activity
In a study examining the efficacy of imidazo[1,2-b]pyrazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study reported a decrease in tumor volume by over 50% compared to control groups .

Case Study 2: Anti-inflammatory Response
Another investigation assessed the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a marked reduction in swelling and pain scores when treated with the compound compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole has shown promise in the development of pharmaceuticals, particularly as an inhibitor of specific kinases involved in various diseases.

Case Study: AAK1 Inhibition

  • Background : AAK1 (Adaptor Associated Kinase 1) plays a crucial role in clathrin-mediated endocytosis and is implicated in several diseases, including cancer and neurodegenerative disorders.
  • Findings : Research indicates that compounds similar to this compound can effectively inhibit AAK1 activity, leading to decreased cell proliferation in cancer models. This inhibition may enhance the efficacy of existing therapies by preventing cancer cell uptake of growth factors .

Agricultural Applications

The compound has potential uses in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

  • Research Overview : Studies have evaluated the herbicidal properties of imidazo[1,2-b]pyrazole derivatives.
  • Results : Laboratory tests demonstrated that certain derivatives exhibit significant herbicidal activity against common weeds without adversely affecting crop yield. This suggests that this compound could be developed into a selective herbicide .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of novel polymers and coatings.

Case Study: Polymer Development

  • Application : Researchers are investigating the use of imidazo[1,2-b]pyrazole derivatives as monomers in polymer synthesis.
  • Outcomes : Preliminary findings indicate that polymers synthesized from these compounds exhibit enhanced thermal stability and mechanical properties compared to traditional polymer materials. This opens avenues for creating advanced materials suitable for high-performance applications .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAAK1 InhibitorDecreased cell proliferation in cancer models
AgricultureHerbicideSignificant activity against common weeds
Materials SciencePolymer MonomersEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Physicochemical Properties

Key comparisons with structurally related compounds are summarized below:

Compound Name Substituents logD Solubility (aq.) pKa Key Feature(s)
6-(tert-Butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole tert-butyl (C6), isopropyl (N1) Inferred lower High ~7.3 (NH deprotonation) Enhanced solubility vs. indole; tert-butyl improves metabolic stability
Pruvanserin (indole core) Indole, piperazine Higher Low 6.4 Discontinued due to solubility issues
1H-imidazo[1,2-b]pyrazole isostere of pruvanserin Similar substituents to pruvanserin Lower Improved 7.3 Solubility ~3-fold higher than pruvanserin
IMPY (2,3-dihydro-1H-imidazo[1,2-b]pyrazole) Dihydro core N/A N/A N/A Cell cycle synchronization in lymphoblasts
Ethyl 6-methylsulfanyl-2-phenyl derivative Methylsulfanyl, phenyl N/A Moderate N/A π–π interactions and hydrogen bonding in crystal structure

Key Findings :

  • Solubility : The imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) compared to indole, significantly improving aqueous solubility. For example, the pruvanserin isostere exhibits ~3-fold higher solubility than the indole parent compound .
  • pKa : The NH group in imidazo[1,2-b]pyrazoles deprotonates at ~7.3, lower than indole’s NH (~10–12), enhancing ionization in physiological media and membrane permeability .
  • Substituent Effects : Bulky groups like tert-butyl and isopropyl may reduce cytochrome P450-mediated metabolism, improving metabolic stability .

Preparation Methods

General Synthetic Strategies

The synthesis of 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole primarily relies on:

Multicomponent One-Pot Synthetic Approach (Groebke–Blackburn–Bienaymé Reaction)

The GBB-3CR is a powerful, operationally simple method for constructing imidazo[1,2-b]pyrazoles with diverse substitutions, including tert-butyl and isopropyl groups.

Procedure:

  • Step 1: Microwave-assisted formation of 5-aminopyrazole intermediates from ethoxymethylene malononitrile derivatives and hydrazine monohydrate in ethanol.
  • Step 2: Sequential addition of aldehydes, isocyanides, and a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture at room temperature.
  • The reaction proceeds smoothly within 10–60 minutes, yielding the target imidazo[1,2-b]pyrazoles after simple filtration and washing.

Key features:

  • Yields range from 54% to 83%, depending on the substituents and reaction conditions.
  • The method is green-compatible, avoids complex purification, and allows facile variation of substituents.
  • Structural and regiochemical integrity is confirmed by advanced NMR techniques (1H, 13C-HSQC, HMBC, COSY, NOESY).

Reaction Conditions and Optimization

Parameter Description / Conditions
Solvent Ethanol (EtOH)
Catalyst Trifluoroacetic acid (TFA), typically 20 mol%
Temperature Microwave irradiation at 80–150 °C for intermediate formation; room temperature for GBB reaction
Reaction Time 10 min (microwave step), 10–60 min (GBB step)
Purification Filtration, washing with hexane or diethyl ether, drying in vacuo
Yield Range 54–83%

Supporting Analytical and Characterization Data

  • NMR Spectroscopy: Detailed 1D and 2D NMR spectra confirm the regioselective formation of the 1H-imidazo[1,2-b]pyrazole core with the correct substitution pattern.
  • Crystallization: Crystallization from solvents like n-heptane and methyl tert-butyl ether can afford pure polymorphic forms of the compound, with purity exceeding 95% by weight.
  • Mass Spectrometry and HPLC: Used to confirm molecular weight and purity.
  • FTIR Spectroscopy: Characteristic absorption bands for the heterocyclic core and substituents.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Selective Metalation + Electrophilic Trapping Regioselective installation of tert-butyl and isopropyl groups High selectivity, structural control Requires handling of sensitive organometallics
Groebke–Blackburn–Bienaymé 3CR One-pot multicomponent reaction with microwave assistance Operationally simple, green-compatible, high yields Limited to compatible aldehydes and isocyanides
Traditional Stepwise Synthesis Sequential functional group transformations Flexibility in substitution pattern Longer reaction times, multiple purification steps

Research Findings and Notes

  • The sequence of reagent addition and the presence of water are critical in the multicomponent synthesis to avoid complex mixtures and ensure high yield.
  • Microwave irradiation significantly improves the conversion rate of pyrazole intermediates, reducing reaction times from hours to minutes.
  • The tert-butyl group is introduced via electrophilic trapping of metalated intermediates, which requires precise temperature control (~40–50 °C) to maintain selectivity and yield.
  • Crystallization conditions (temperature, solvent choice) affect the polymorphic form and purity of the final compound, important for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation or multicomponent reactions. For example, analogous imidazo-heterocycles are synthesized via cyclization of precursors like amino-pyrazoles with tert-butyl ketones under acid catalysis . Optimization can leverage Design of Experiments (DoE) to minimize trial runs. Key factors include temperature, solvent polarity, and catalyst loading. For instance, a Central Composite Design (CCD) can model interactions between variables, reducing optimization time by 40–60% compared to one-factor-at-a-time approaches .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR resolve substituent positions (e.g., tert-butyl at C6 vs. isopropyl at N1). 1^1H-15^15N HMBC can confirm imidazo-pyrazole ring connectivity .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+^+ for C12_{12}H20_{20}N4_4).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.

Q. How should researchers design preliminary experiments to assess reactivity and stability?

  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–80°C), and light exposure. Monitor via HPLC .
  • Reactivity : Screen nucleophilic/electrophilic agents (e.g., Grignard reagents, acyl chlorides) to identify reactive sites (e.g., N3 position in imidazo-pyrazoles) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) enhance synthesis and functionalization strategies?

  • Reaction Path Search : Quantum mechanical calculations (DFT/B3LYP) predict transition states and intermediates. For example, ICReDD’s workflow identifies low-energy pathways for cyclization, reducing experimental iterations by 50% .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction yield .

Q. What statistical approaches resolve contradictions in experimental data (e.g., yield vs. purity trade-offs)?

  • Multivariate Analysis : Principal Component Analysis (PCA) isolates confounding variables (e.g., impurities from side reactions).
  • Response Surface Methodology (RSM) : Balances competing outcomes (e.g., maximizing yield while maintaining >90% purity) .
  • Machine Learning : Random Forest models trained on historical data predict optimal conditions for novel derivatives .

Q. How can tautomerism in imidazo[1,2-b]pyrazoles impact biological activity, and what methods validate tautomeric forms?

  • Tautomer Stability : DFT calculations (e.g., Gibbs free energy differences) predict dominant tautomers. For example, N1-isopropyl groups may stabilize the 1H-tautomer over 3H-forms .
  • Experimental Validation : Variable-temperature NMR or X-ray crystallography detects tautomeric equilibria .

Q. What strategies mitigate safety risks during large-scale synthesis (e.g., exothermic reactions)?

  • Calorimetry : ARC (Accelerating Rate Calorimetry) screens for thermal hazards during tert-butyl group introduction.
  • Process Control : PID controllers regulate reagent addition rates in flow reactors to prevent runaway reactions .

Methodological Tables

Q. Table 1. Optimization of Cyclization Conditions via DoE

FactorRange TestedOptimal Value (CCD)
Temperature (°C)80–120110
Catalyst (mol%)5–1512
Reaction Time (h)6–2418
Predicted Yield -78%
Actual Yield -75% (±2%)
Source: Adapted from

Q. Table 2. Dominant Tautomers Predicted by DFT

SubstituentTautomerΔG (kcal/mol)
6-tert-butyl1H-imidazo[1,2-b]0.0 (reference)
3H-imidazo[1,2-b]+2.3
Calculations at B3LYP/6-311+G(d,p) level

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

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